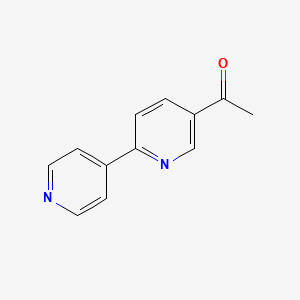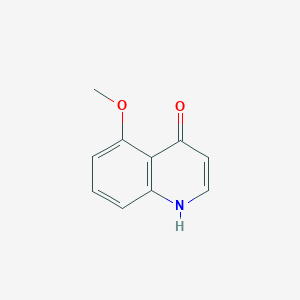![molecular formula C13H17N3O3 B1323233 tert-ブチル ((3-アミノベンゾ[d]イソキサゾール-5-イル)メチル)カルバメート CAS No. 368426-88-4](/img/structure/B1323233.png)
tert-ブチル ((3-アミノベンゾ[d]イソキサゾール-5-イル)メチル)カルバメート
説明
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
科学的研究の応用
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate has diverse applications in scientific research:
作用機序
Target of Action
The primary targets of “tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Given its structural similarity to other benzisoxazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may have implications for its bioavailability and pharmacokinetics.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
生化学分析
Biochemical Properties
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical assays .
Cellular Effects
The effects of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or reducing disease symptoms. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Identifying the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks .
Metabolic Pathways
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention .
Transport and Distribution
The transport and distribution of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy. Additionally, the compound’s distribution within tissues can determine its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy. Understanding the factors that govern its subcellular localization is crucial for optimizing its use in biochemical research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through various methods, including the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine.
Introduction of the Amino Group: The amino group can be introduced by reacting the isoxazole derivative with appropriate amines under controlled conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
類似化合物との比較
Similar Compounds
Uniqueness
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
tert-butyl N-[(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-10-9(6-8)11(14)16-19-10/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIZHSBBBSRKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634923 | |
| Record name | tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-88-4 | |
| Record name | Carbamic acid, [(3-amino-1,2-benzisoxazol-5-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368426-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



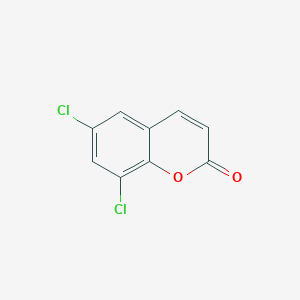
![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)
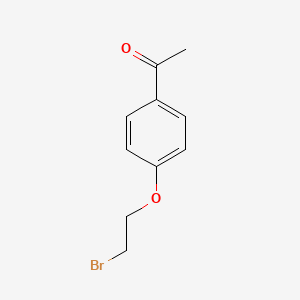
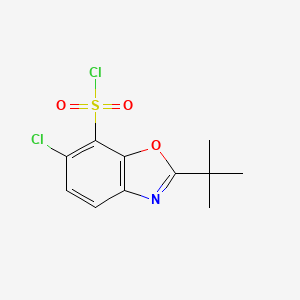


![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)

